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Compound of Interest

Compound Name: Cadinol

Cat. No.: B1231155

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the cadinane sesquiterpenoid, 8-Cadinol. The information presented is curated to aid in the
structural elucidation and identification of this compound, a crucial step in natural product
chemistry and drug discovery. This document summarizes key quantitative spectroscopic data
in structured tables, details the experimental protocols for data acquisition, and provides a
visual workflow for the structural elucidation process.

Spectroscopic Data of 6-Cadinol

The structural characterization of d-Cadinol relies on the synergistic interpretation of data from
various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

'H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the hydrogen atoms within a molecule, revealing their chemical environment,
connectivity, and stereochemistry. The chemical shifts (8) are reported in parts per million
(ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for d-Cadinol
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-5 5.36 brs

H-2a 2.10 m

H-2[3 1.85 m

H-9 1.98 m

H-7 1.95 m

H-8a 1.65 m

H-8p 1.45 m

H-3a 1.60 m

H-3p 1.35 m

H-4 1.75 m

CHs-14 1.62 s

CHs-15 1.18 s

CHs-12 0.88 d 6.8

CHs-13 0.78 d 6.8

OH 1.40 s

Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly
based on the solvent and instrument used.

13C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information on the
carbon framework of a molecule.

Table 2: 13C NMR Spectroscopic Data for d-Cadinol
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Carbon Chemical Shift (6, ppm)
C-1 41.8
C-2 20.0
C-3 42.5
C-4 49.0
C-5 121.5
C-6 135.0
C-7 30.5
C-8 27.0
C-9 45.0
C-10 72.5
C-11 26.8
C-12 21.8
C-13 16.5
C-14 23.5
C-15 22.0

Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly
based on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which aids in determining the molecular weight and elemental composition.
For 6-Cadinol (C1sH260), the molecular weight is 222.37 g/mol .[1][2][3] The fragmentation
pattern is key to identifying the core structure.

Table 3: Mass Spectrometry Data for d-Cadinol
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miz Relative Intensity (%) Putative Fragment

222 5 [M]*

207 15 [M - CHs]*

204 10 [M - H20]*+

189 20 [M - H20 - CHs]*
[M - H20 - CsH7]* (Loss of

161 100 isopropy! group from
dehydrated ion)

133 30

119 45

105 50

93 60

81 70

43 85 [CsH7]*

Note: The fragmentation pattern can be influenced by the ionization method used.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for d-Cadinol
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~2960-2850 Strong C-H stretch (alkane)
~1650 Weak C=C stretch (alkene)
~1460 Medium C-H bend (alkane)
~1380 Medium C-H bend (gem-dimethyl)
~1120 Medium C-O stretch (tertiary alcohol)

Note: Peak positions and intensities can vary based on the sample preparation method (e.g.,
KBr pellet, thin film).

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic
data presented above. These protocols are based on standard methodologies for the analysis
of sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of d-Cadinol (typically 5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCIs, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) may be added as an internal standard (& 0.00 ppm).

e 'H NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
o Acquisition Parameters:
» Pulse sequence: Standard single-pulse sequence.

= Number of scans: 16-64, depending on the sample concentration.
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» Relaxation delay: 1-2 seconds.

» Spectral width: 0-12 ppm.

e 13C NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

o Acquisition Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024-4096, due to the low natural abundance of 13C.

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

e 2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters
are used to acquire 2D correlation spectra, which are essential for unambiguous assignment
of proton and carbon signals and for determining the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of d-Cadinol is prepared in a volatile organic solvent
(e.g., hexane or dichloromethane).

¢ Instrumentation: A gas chromatograph coupled to a mass spectrometer.
e GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 um film
thickness).

o Injector Temperature: 250 °C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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o Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at
10 °C/min to 280 °C and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o KBr Pellet: A small amount of 8-Cadinol (1-2 mg) is finely ground with dry potassium
bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.

o Thin Film: A drop of a concentrated solution of d-Cadinol in a volatile solvent is applied to
a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

e Instrumentation: A Fourier-Transform Infrared Spectrometer.

e Acquisition Parameters:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

[e]

A background spectrum of the empty sample compartment or a blank KBr pellet is
recorded and subtracted from the sample spectrum.

Visualization of the Structural Elucidation Workflow
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The structural elucidation of a natural product like d-Cadinol is a logical process that integrates
information from various spectroscopic techniques. The following diagram illustrates a typical

workflow.
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Caption: Workflow for the structural elucidation of d-Cadinol.

This diagram outlines the systematic approach to determining the chemical structure of -
Cadinol. The process begins with initial spectroscopic analyses to determine the molecular
formula, functional groups, and basic carbon-hydrogen framework. This is followed by more
detailed 2D NMR experiments to establish the connectivity of the atoms. All data is then
integrated to propose a planar structure. Finally, stereochemical details are determined, and
the proposed structure is confirmed by comparison with existing literature data to arrive at the
final, complete structure of d-Cadinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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